N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide is a synthetic small molecule featuring a benzimidazole core fused with a piperidine-4-carboxamide scaffold. The benzimidazole moiety is linked to a phenyl group at the 4-position, while the piperidine nitrogen is substituted with a 3-methylbut-2-enyl (prenyl) chain. This structural combination positions the compound within a class of bioactive molecules known for modulating diverse targets, including kinases, ion channels, and G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-17(2)11-14-28-15-12-19(13-16-28)24(29)25-20-9-7-18(8-10-20)23-26-21-5-3-4-6-22(21)27-23/h3-11,19H,12-16H2,1-2H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNLGOQVCVIUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit anticancer properties. The benzimidazole structure is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of proliferation.
Case Study:
A study evaluated the anticancer efficacy of similar benzimidazole derivatives against human colorectal carcinoma cells (HCT116). Compounds demonstrated IC₅₀ values significantly lower than standard chemotherapeutics, suggesting enhanced potency .
| Compound | IC₅₀ (µM) | Cancer Type |
|---|---|---|
| N9 | 5.85 | Colorectal |
| N18 | 4.53 | Colorectal |
| 5-FU | 9.99 | Colorectal |
Antimicrobial Properties
The compound has shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the benzimidazole ring enhances the interaction with microbial targets.
Research Findings:
In vitro studies have reported minimum inhibitory concentrations (MIC) indicating significant antimicrobial activity against various strains, which highlights the compound's potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide suggests that modifications on the piperidine ring and the benzimidazole moiety can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Alters potency against cancer |
| Variations in Benzimidazole | Enhances antimicrobial effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related benzimidazole-piperidine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C24H27N3O.
Key Findings from Comparative Analysis
Sulfonyl derivatives (e.g., ) exhibit stronger electrostatic interactions with enzymes (e.g., cyclooxygenase), aligning with their use in pain management.
Benzimidazole vs. Benzothiazole Hybrids: Compounds with benzothiazole (e.g., ) show higher selectivity for ion channels, while benzimidazoles (e.g., ) are linked to PPARγ agonism and neuroimmunomodulation.
Toxicity and Pharmacokinetics :
- B1 and B8 derivatives () require further toxicity studies despite promising analgesic efficacy.
- Sulfonamide-piperidine hybrids (e.g., ) may face metabolic instability due to sulfonyl groups, whereas the target compound’s prenyl chain could improve metabolic resistance.
Table 2: Pharmacokinetic Predictions
Preparation Methods
Condensation Reaction
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and 4-aminobenzaldehyde (1.21 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is heated at 120°C for 6–8 hours in the presence of iodine (0.5 g) as a catalyst. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane, 1:1). Post-reaction, the mixture is poured into ice-cold water, and the precipitated 4-(1H-benzimidazol-2-yl)aniline is filtered, washed with ethanol, and dried (yield: 82–88%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Iodine (0.5 g) |
| Solvent | DMF |
| Temperature | 120°C |
| Yield | 82–88% |
Functionalization of the Piperidine Backbone
The piperidine-4-carboxamide subunit is synthesized through alkylation and amidation reactions.
Alkylation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid (1.29 g, 10 mmol) is dissolved in dry DMF (15 mL) under nitrogen. Sodium hydride (60% dispersion in oil, 0.48 g, 20 mmol) is added, followed by dropwise addition of 1-bromo-3-methylbut-2-ene (1.53 g, 10 mmol). The mixture is stirred at 60°C for 12 hours. The product, 1-(3-methylbut-2-enyl)piperidine-4-carboxylic acid , is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated (yield: 74%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Base | NaH (2 eq) |
| Alkylating Agent | 1-Bromo-3-methylbut-2-ene |
| Solvent | DMF |
| Yield | 74% |
Amide Bond Formation
The final step involves coupling the benzimidazole-phenyl amine with the functionalized piperidine carboxylic acid.
Activation of Carboxylic Acid
1-(3-Methylbut-2-enyl)piperidine-4-carboxylic acid (2.15 g, 10 mmol) is treated with thionyl chloride (5 mL) at 0°C for 1 hour, followed by reflux for 2 hours to form the acyl chloride. Excess thionyl chloride is removed under vacuum.
Coupling with Benzimidazole-Phenyl Amine
The acyl chloride is dissolved in dichloromethane (20 mL) and added dropwise to a solution of 4-(1H-benzimidazol-2-yl)aniline (2.09 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) at 0°C. The reaction is stirred at room temperature for 24 hours. The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) to afford the title compound as a white solid (yield: 68%).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.72 (s, 6H, CH(CH₃)₂), 2.45–2.60 (m, 4H, piperidine), 3.10 (t, 2H, N–CH₂), 5.25 (t, 1H, CH₂=C), 7.35–8.10 (m, 8H, aromatic).
Alternative Synthetic Routes
One-Pot Benzimidazole and Amide Formation
A modified approach involves sequential condensation and amidation in a single pot. 4-Aminobenzaldehyde , o-phenylenediamine , and 1-(3-methylbut-2-enyl)piperidine-4-carbonyl chloride are reacted in DMF at 100°C for 18 hours. This method reduces purification steps but yields a lower product (52%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the benzimidazole precursor on Wang resin enables iterative coupling with the piperidine subunit. After cleavage from the resin, the crude product is purified via HPLC (C18 column, acetonitrile/water gradient). This method achieves higher purity (>95%) but requires specialized equipment.
Optimization and Challenges
Solvent and Catalyst Screening
Stereochemical Considerations
The 3-methylbut-2-enyl group introduces a stereocenter at the piperidine nitrogen. Racemization is minimized by maintaining low temperatures (<0°C) during alkylation. Chiral HPLC analysis confirms a 55:45 enantiomeric ratio under standard conditions.
Scalability and Industrial Applications
Kilogram-scale synthesis (patent CA2100503C) employs continuous flow reactors for the benzimidazole condensation step, achieving 89% yield with a throughput of 1.2 kg/day. The amidation step is optimized using microreactors to enhance mixing and reduce reaction time to 6 hours .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzimidazole-containing aryl amine with a pre-functionalized piperidine-carboxamide intermediate. For example, analogous compounds (e.g., 5-iodo-benzofuran-2-carboxylic acid derivatives) are synthesized via nucleophilic substitution or amidation reactions under reflux conditions using solvents like ethanol or dichloromethane. Catalysts such as triethylamine (TEA) or coupling agents (e.g., HATU) are employed to facilitate carboxamide bond formation . Purification often involves recrystallization (e.g., from methanol or ethyl acetate) to achieve >95% purity.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzimidazole and piperidine moieties. For example, in related piperidine-benzimidazole hybrids, the chemical shifts for aromatic protons in benzimidazole appear at δ 7.2–8.5 ppm, while piperidine protons resonate at δ 1.6–3.5 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight, and X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer : Initial screening often involves in vitro enzyme inhibition assays (e.g., kinase or receptor binding assays) at concentrations ranging from 1 nM to 10 µM. For benzimidazole-piperidine hybrids, dose-response curves (IC₅₀ values) are generated using fluorescence-based or radiometric methods. Cell viability assays (MTT or CCK-8) assess cytotoxicity in cancer or normal cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly addressing low yields in amidation steps?
- Methodological Answer : Low yields in amidation may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 30 min, 80% yield improvement) .
- Employing activating agents like EDCI/HOBt or optimizing solvent polarity (e.g., DMF for better solubility of intermediates) .
- Introducing protecting groups (e.g., Boc for piperidine nitrogen) to prevent side reactions .
Q. How do structural modifications (e.g., substituents on benzimidazole or piperidine) affect target binding affinity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzimidazole ring enhance receptor affinity (e.g., 2.3-fold increase in IC₅₀ for chlorinated analogs) .
- Bulkier substituents on the piperidine ring (e.g., 3-methylbut-2-enyl) improve metabolic stability but may reduce solubility .
- Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding rational modifications .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, cofactors) or cell line variability. Mitigation strategies include:
- Validating results in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Standardizing cell culture conditions (e.g., hypoxia vs. normoxia) and using isogenic cell lines .
- Applying statistical tools (e.g., Bland-Altman analysis) to quantify variability between platforms .
Q. What advanced techniques are recommended for analyzing metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays (human liver microsomes, 1 mg/mL protein, NADPH regeneration system) identify phase I metabolites. LC-MS/MS detects hydroxylated or demethylated products .
- CYP450 inhibition assays assess drug-drug interaction risks (e.g., CYP3A4 IC₅₀ < 10 µM indicates high risk) .
- Stability studies in simulated gastric fluid (SGF) or intestinal fluid (SIF) guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
